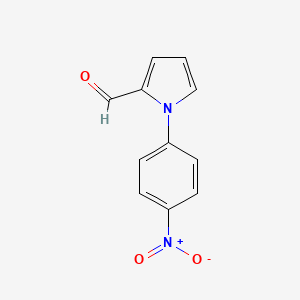

1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-8-11-2-1-7-12(11)9-3-5-10(6-4-9)13(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWFRXCIWBFGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340457 | |

| Record name | 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30186-41-5 | |

| Record name | 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 30186-41-5). This compound serves as a valuable building block in medicinal chemistry and materials science, integrating the electron-withdrawing nitroaryl group with the versatile pyrrole-2-carbaldehyde scaffold.

Compound Overview

This compound is an organic compound featuring a pyrrole ring substituted at the nitrogen atom with a 4-nitrophenyl group and at the adjacent carbon (C2) with a formyl (aldehyde) group. Its chemical properties are dictated by these three key functionalities.

Physical and Chemical Properties

A summary of the key physical and chemical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 30186-41-5 | [1][2] |

| Molecular Formula | C₁₁H₈N₂O₃ | [1][2] |

| Molecular Weight | 216.19 g/mol | [1][2] |

| Monoisotopic Mass | 216.05349212 Da | [1] |

| IUPAC Name | 1-(4-nitrophenyl)pyrrole-2-carbaldehyde | [1] |

Synthesis Protocol: Vilsmeier-Haack Reaction

The most direct and widely employed method for the formylation of electron-rich aromatic and heteroaromatic rings, such as N-substituted pyrroles, is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent attacks the electron-rich C2 position of the pyrrole ring, leading to the aldehyde after aqueous workup.

Overall Reaction

1-(4-Nitrophenyl)-1H-pyrrole + Vilsmeier Reagent (DMF/POCl₃) → this compound

Detailed Experimental Protocol

The following protocol is a representative procedure based on standard Vilsmeier-Haack reaction conditions. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1-(4-Nitrophenyl)-1H-pyrrole (1.0 eq)

-

N,N-Dimethylformamide (DMF) (Solvent)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Dichloromethane (DCM) (Optional co-solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool an appropriate volume of DMF to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.2 eq) dropwise to the cold DMF with vigorous stirring. Maintain the temperature at 0-5 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 1-(4-Nitrophenyl)-1H-pyrrole (1.0 eq) in a minimal amount of DMF or DCM and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) may be required to drive the reaction to completion.

-

Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Slowly add a saturated solution of sodium bicarbonate with stirring until the mixture is neutralized (pH 7-8). This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product should be purified by silica gel column chromatography using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are based on established spectroscopic techniques and predicted values where experimental data is not publicly available.

Spectroscopic Data Summary

| Technique | Expected/Predicted Data | Interpretation |

| ¹H NMR | Signals expected at: ~9.6-9.8 ppm (s, 1H, -CHO), ~8.3 ppm (d, 2H, Ar-H ortho to NO₂), ~7.6 ppm (d, 2H, Ar-H meta to NO₂), ~7.2-7.4 ppm (m, 2H, Pyrrole-H), ~6.4 ppm (m, 1H, Pyrrole-H) | Confirms the presence and connectivity of aldehyde, nitrophenyl, and pyrrole protons. |

| ¹³C NMR | Signals expected at: ~180-185 ppm (C=O), ~120-150 ppm (Aromatic & Pyrrole C), including distinct signals for the C-NO₂ and pyrrole carbons. | Identifies all unique carbon environments in the molecule, including the characteristic aldehyde carbonyl carbon. |

| IR (Infrared) | Characteristic peaks expected at: ~1660-1680 cm⁻¹ (C=O stretch, aldehyde), ~1520 & ~1340 cm⁻¹ (N-O asymmetric & symmetric stretches, nitro group), ~3100 cm⁻¹ (Aromatic C-H stretch). | Confirms the presence of key functional groups: aldehyde and nitro. |

| MS (Mass Spec.) | Exact Mass: 216.0535 g/mol [1]. Predicted [M+H]⁺: 217.06078 m/z. | Confirms the molecular weight and formula of the compound. |

Predicted Mass Spectrometry Data

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the title compound, providing additional structural information for advanced mass spectrometry analysis.[3]

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 217.06078 | 144.3 |

| [M+Na]⁺ | 239.04272 | 152.6 |

| [M-H]⁻ | 215.04622 | 150.5 |

| [M]⁺ | 216.05295 | 143.8 |

Characterization Logic Diagram

Caption: Logical flow of analytical techniques for structural confirmation.

References

"physical and chemical properties of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its structure, spectral characteristics, and computed properties. Additionally, a detailed, plausible experimental protocol for its synthesis is presented, along with a discussion of its expected chemical reactivity. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrrole derivatives.

Chemical Identity and Physical Properties

This compound is a substituted pyrrole derivative featuring a p-nitrophenyl group attached to the pyrrole nitrogen and a formyl group at the 2-position of the pyrrole ring.

Table 1: General and Computed Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₃ | PubChem |

| Molecular Weight | 216.19 g/mol | PubChem |

| IUPAC Name | 1-(4-nitrophenyl)pyrrole-2-carbaldehyde | PubChem |

| CAS Number | 30186-41-5 | PubChem |

| XLogP3 | 1.9 | PubChem |

| Topological Polar Surface Area | 67.8 Ų | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 216.05349212 Da | PubChem |

| Monoisotopic Mass | 216.05349212 Da | PubChem |

| Melting Point | 128-130 °C (for the 2-nitro isomer) | Echemi |

| Boiling Point | 399.4 ± 22.0 °C (Predicted) | Echemi |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data Summary

| Technique | Data Availability | Source |

| ¹H NMR | Available | PubChem |

| ¹³C NMR | Available | PubChem |

| Infrared (IR) Spectroscopy | Available (FTIR, KBr Wafer) | PubChem |

| Mass Spectrometry (MS) | Available (GC-MS) | PubChem |

Detailed spectral data including chemical shifts (ppm) and peak assignments would be found in the referenced databases.

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound was not explicitly found, a general and reliable method for the N-arylation of pyrrole-2-carbaldehyde can be adapted. The following protocol is based on a representative procedure for similar N-arylations.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Procedure

Materials:

-

Pyrrole-2-carbaldehyde

-

1-Fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Protocol:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrole-2-carbaldehyde (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its principal functional groups: the aldehyde, the nitrophenyl-substituted pyrrole ring system.

Reactions of the Aldehyde Group

The formyl group is susceptible to a variety of nucleophilic additions and condensation reactions.

-

Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, CrO₃).

-

Reduction: Can be reduced to the corresponding alcohol (1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanol) using reducing agents like sodium borohydride (NaBH₄).

-

Wittig Reaction: Can undergo olefination with phosphorus ylides to form vinyl-substituted pyrroles.

-

Condensation Reactions: Can react with amines to form Schiff bases (imines) or with active methylene compounds in Knoevenagel or aldol-type condensations.

Reactions involving the Pyrrole and Nitrophenyl Rings

The electron-withdrawing nature of the nitrophenyl and aldehyde groups deactivates the pyrrole ring towards electrophilic substitution. Conversely, the nitro group on the phenyl ring can be a site for chemical modification.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would provide a route to 1-(4-aminophenyl)-1H-pyrrole-2-carbaldehyde, a versatile intermediate for further functionalization.

-

Nucleophilic Aromatic Substitution: While the pyrrole ring itself is electron-rich, the presence of the strongly electron-withdrawing nitro group on the phenyl ring could potentially allow for nucleophilic aromatic substitution on the phenyl ring under specific conditions, though this is generally less facile than on more activated systems.

Logical Relationship of Reactivity

Caption: Potential chemical transformations.

Biological Activity

While specific biological studies on this compound are not extensively reported in the searched literature, the pyrrole nucleus is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs. Pyrrole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitrophenyl group may also influence its biological profile, as nitroaromatic compounds are known to have diverse bioactivities. Further investigation into the biological properties of this specific compound is warranted.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound based on available data. While experimental data for some physical properties are lacking, computed values and data from analogous compounds provide useful estimates. A detailed, adaptable synthesis protocol has been provided to facilitate its preparation in a laboratory setting. The discussion on its chemical reactivity highlights potential avenues for further chemical modifications and the development of novel derivatives. This compilation of information aims to support and stimulate further research into the applications of this and related pyrrole compounds in various scientific disciplines.

An In-depth Technical Guide to 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 30186-41-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is a synthetic organic compound belonging to the diverse family of pyrrole derivatives. The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core structure of numerous natural products, pharmaceuticals, and functional materials.[1] The presence of the electron-withdrawing nitro group on the N-phenyl substituent and the aldehyde functionality on the pyrrole ring suggests a molecule with potential for a range of chemical transformations and diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental details and data for researchers in the field of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.[2]

| Property | Value | Reference |

| CAS Number | 30186-41-5 | [2] |

| Molecular Formula | C₁₁H₈N₂O₃ | [2] |

| Molecular Weight | 216.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid (form and color not specified in available data) | |

| Melting Point | Not specified in available data | |

| Boiling Point | Not specified in available data | |

| Solubility | Not specified in available data |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key spectral information available.

3.1. NMR Spectroscopy

3.2. Infrared (IR) Spectroscopy

| Technique | Key Peaks (cm⁻¹) | Source |

| KBr Wafer | Not specified in available data | PubChem |

3.3. Mass Spectrometry (MS)

| Technique | Key Peaks (m/z) | Source |

| GC-MS | Not specified in available data | PubChem |

Synthesis

The synthesis of this compound can be achieved through the N-arylation of pyrrole-2-carbaldehyde. A plausible and commonly employed method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an amine or a heterocyclic N-H compound.[3][4][5][6][7]

4.1. Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for the synthesis of this compound via an Ullmann condensation reaction.

Materials:

-

Pyrrole-2-carbaldehyde

-

1-Fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene/1-bromo-4-nitrobenzene)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrole-2-carbaldehyde (1.0 eq), 1-fluoro-4-nitrobenzene (1.2 eq), copper(I) iodide (0.1-0.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF or DMSO as the solvent.

-

The reaction mixture is heated to 120-150 °C and stirred vigorously for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

4.2. Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the public domain, the pyrrole scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[8][9][10][11] The presence of the 4-nitrophenyl group may further modulate its biological profile.

5.1. Anticancer Potential

Numerous pyrrole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[12][13] For instance, a structurally related chalcone, (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one, has shown noticeable cytotoxicity against HeLa cells.[14] This suggests that this compound warrants investigation for its potential anticancer effects.

5.1.1. Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro cytotoxicity of the title compound against a cancer cell line (e.g., HeLa, MCF-7, or A549).[15]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Carefully remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

5.2. Antimicrobial Potential

Pyrrole derivatives are known to exhibit a wide spectrum of antimicrobial activities against various bacterial and fungal strains.[8][9][16][17]

5.2.1. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) using the broth microdilution method.[18][19]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth with DMSO)

-

Growth control (broth with inoculum)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to all wells except the sterility control.

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

5.3. Potential as a Kinase Inhibitor

Many heterocyclic compounds, including pyrrole derivatives, have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[20][21][22][23][24][25]

5.3.1. General Kinase Inhibition Assay Workflow

A common method to assess kinase inhibition is through luminescence-based assays that measure ATP consumption.[21]

Caption: General workflow for a kinase inhibition assay.

Signaling Pathway Involvement

Given the potential of pyrrole derivatives to act as kinase inhibitors, this compound could potentially modulate various signaling pathways crucial for cell growth, proliferation, and survival. One such critical pathway is the MAP kinase (MAPK) signaling cascade.

Caption: Potential inhibition of the MAPK signaling pathway.

This diagram illustrates a hypothetical scenario where this compound could act as an inhibitor of a kinase (e.g., RAF) within the MAPK pathway, thereby blocking downstream signaling and cellular responses like proliferation. This remains a hypothesis pending experimental validation.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery scientists. Its synthesis is accessible through established methods like the Ullmann condensation. While specific biological data is currently scarce, the well-documented activities of the pyrrole scaffold suggest its potential as a lead compound for the development of new anticancer, antimicrobial, or kinase-inhibiting agents. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds. Further investigation is warranted to fully elucidate its biological activities and mechanism of action.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. This compound | C11H8N2O3 | CID 564844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents [ouci.dntb.gov.ua]

- 11. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. archives.ijper.org [archives.ijper.org]

- 13. researchgate.net [researchgate.net]

- 14. banglajol.info [banglajol.info]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. acgpubs.org [acgpubs.org]

- 18. scielo.br [scielo.br]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 24. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. This document details available experimental data for Fourier-Transform Infrared (FTIR) spectroscopy and provides reference data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) based on closely related analogs, in the absence of publicly available experimental spectra for the target compound. Detailed experimental protocols for the synthesis and spectral analyses are also presented.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₁H₈N₂O₃[1]

-

Molecular Weight: 216.19 g/mol [1]

-

CAS Number: 30186-41-5[1]

Synthesis of this compound

A reported synthesis for this compound involves the condensation of furfural with p-nitroaniline in an acidic medium.

Experimental Protocol: Synthesis

This protocol is adapted from the literature for the synthesis of this compound.

-

p-Nitroaniline (3.5 g, 0.025 mole) and furfural (1.08 ml, 0.0125 mole) are dissolved in 50 ml of ethanol.

-

The solution is heated to 70°C.

-

A 10% solution of hydrochloric acid (4.5 ml, 0.0125 mole) is added to the mixture.

-

Subsequently, 50 ml of water is slowly added, and the mixture is heated at 70°C for 2 hours.

-

The solution is then cooled, and the resulting precipitate is collected by suction filtration.

-

The collected solid is washed with aqueous alcohol (60-70%).

-

Recrystallization from ethanol yields the final product.

Spectral Data

The following sections present the available and reference spectral data for this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound has been reported, with characteristic absorption bands confirming the presence of key functional groups.

Table 1: Experimental FTIR Data for this compound [2]

| Wavenumber (cm⁻¹) | Assignment |

| 3075.77 | Aromatic C-H stretch |

| 2823.66 | Aldehyde C-H stretch |

| 1695.97 | Carbonyl (C=O) stretch |

| 1622.98 | Aromatic C=C stretch |

| 1562.68 | Asymmetric NO₂ stretch |

| 1275.4 | C-N stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Reference ¹H NMR Data for 1-(4-Nitrophenyl)-1H-pyrrole in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.31 | d | H-2', H-6' (aromatic) |

| 7.52 | d | H-3', H-5' (aromatic) |

| 7.18 | t | H-2, H-5 (pyrrole) |

| 6.43 | t | H-3, H-4 (pyrrole) |

Note: The presence of the aldehyde group at the 2-position of the pyrrole ring in the target molecule would significantly alter the chemical shifts and splitting patterns of the pyrrole protons.

Mass Spectrometry (MS)

While a specific experimental mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on the behavior of similar pyrrole derivatives under electron ionization (EI).

The molecular ion peak [M]⁺ is expected at m/z 216. Key fragmentation pathways would likely involve:

-

Loss of the nitro group (NO₂) to give a fragment at m/z 170.

-

Loss of the formyl group (CHO) to give a fragment at m/z 187.

-

Cleavage of the N-aryl bond.

-

Fragmentation of the pyrrole and phenyl rings.

Experimental Protocols for Spectral Analysis

The following are detailed, generalized protocols for the acquisition of the spectral data discussed.

FTIR Spectroscopy: KBr Pellet Method

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground in an agate mortar.

-

Mixing: Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar and thoroughly mixed with the sample.

-

Pellet Formation: The mixture is transferred to a die and compressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C spectra are acquired.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of the target compound.

References

An In-depth Technical Guide to 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde: Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry. This document details its molecular structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it delves into its synthesis, spectroscopic characterization, and known biological activities, with a particular focus on its role as a potential anti-inflammatory and analgesic agent through the inhibition of cyclooxygenase-2 (COX-2). Detailed experimental protocols for its synthesis and relevant biological assays are also provided to facilitate further research and development.

Molecular Structure and IUPAC Name

This compound is an organic compound featuring a pyrrole ring substituted at the nitrogen atom with a 4-nitrophenyl group and at the adjacent carbon atom with a carbaldehyde group.

-

IUPAC Name: 1-(4-nitrophenyl)pyrrole-2-carbaldehyde[1]

-

Molecular Formula: C₁₁H₈N₂O₃[1]

-

Molecular Weight: 216.19 g/mol [1]

-

CAS Number: 30186-41-5[1]

Molecular Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 216.19 g/mol | [1] |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 216.05349212 Da | [1] |

| Monoisotopic Mass | 216.05349212 Da | [1] |

| Topological Polar Surface Area | 67.8 Ų | [1] |

| Heavy Atom Count | 16 | [1] |

| Complexity | 269 | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Spectra available | [1] |

| ¹³C NMR | Spectra available | [1] |

| Mass Spectrometry | GC-MS data available | [1] |

| IR Spectroscopy | FTIR (KBr wafer) data available | [1] |

Spectroscopic Data Interpretation (General):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and nitrophenyl rings, as well as a characteristic downfield signal for the aldehyde proton. The coupling patterns would confirm the substitution pattern on both aromatic rings.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde, the carbons of the pyrrole and nitrophenyl rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro and aldehyde groups.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group, the aldehyde group, and cleavage of the bond between the two rings.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretch of the aldehyde, the N-O stretches of the nitro group, and C-H and C=C stretching vibrations of the aromatic rings.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-arylation of pyrrole-2-carbaldehyde. A representative experimental protocol is detailed below.

Experimental Protocol: N-arylation of Pyrrole-2-carbaldehyde

This procedure is adapted from a general method for the N-arylation of substituted pyrrole-2-carboxaldehydes.

-

Materials:

-

Pyrrole-2-carbaldehyde (1 mmol)

-

1-Fluoro-4-nitrobenzene (1.1 mmol)

-

Sodium hydroxide (NaOH) (1.5 mmol)

-

Dimethyl sulfoxide (DMSO) (1 mL)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of pyrrole-2-carbaldehyde (1 mmol) in DMSO (1 mL), add sodium hydroxide (1.5 mmol) and 1-fluoro-4-nitrobenzene (1.1 mmol) slowly at room temperature.

-

Stir the reaction mixture vigorously for 2 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a saturated brine solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Biological Activity and Mechanism of Action

Derivatives of pyrrole are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound and its analogs have been investigated for their anti-inflammatory and analgesic effects, which are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.

4.1. Anti-inflammatory and Analgesic Activity

In a study on a class of pyrrole derivatives, a closely related analog of the title compound, designated as 1c , demonstrated significant in vivo analgesic activity in the acetic acid-induced writhing test in mice.[2] This test is a model for inflammatory pain.[2] Compound 1c showed a dose-dependent reduction in the number of writhes, with an efficacy and potency comparable to the well-known COX-2 inhibitor, celecoxib.[2]

Table 3: In Vivo Analgesic Activity of a Closely Related Analog (1c)

| Compound | Dose (mg/kg, p.o.) | Mean Writhes ± SEM | % Writhe Reduction |

| Vehicle | - | 45.2 ± 2.1 | - |

| 1c | 1 | 28.9 ± 1.8 | 36 |

| 5 | 22.1 ± 2.5 | 51 | |

| 10 | 23.0 ± 2.3 | 49 | |

| 20 | 22.6 ± 1.9 | 50 | |

| 40 | 18.1 ± 2.7 | 60 | |

| Celecoxib | 10 | 20.3 ± 2.4 | 55 |

Data for compound 1c , an analog of this compound, is presented for illustrative purposes.[2]

4.2. Mechanism of Action: COX-2 Inhibition

The anti-inflammatory and analgesic effects of this compound analogs are linked to their inhibition of the COX-2 enzyme.[2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever. By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

The in vitro inhibitory activity of analog 1c against COX-2 was determined using a J774 macrophage assay.[2] The compound exhibited potent and selective inhibition of COX-2 over COX-1.[2]

Table 4: In Vitro COX-2 Inhibitory Activity of a Closely Related Analog (1c)

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 1c | 0.45 | 2.15 | 4.8 |

| Celecoxib | 0.39 | 12.53 | 32.1 |

Data for compound 1c , an analog of this compound, is presented for illustrative purposes.[2]

COX-2 Signaling Pathway and Inhibition

References

"solubility of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde in common organic solvents"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. Solubility is a critical physicochemical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. This document outlines the available data, presents standardized experimental protocols for solubility determination, and offers logical workflows for solubility assessment.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₁₁H₈N₂O₃ and a molecular weight of approximately 216.19 g/mol .[1] Its structure, featuring a pyrrole ring, a carbaldehyde group, and a nitrophenyl moiety, makes it a compound of interest in synthetic chemistry and potentially in medicinal chemistry. Understanding its solubility in various organic solvents is fundamental for its purification, reaction setup, and formulation.

Quantitative Solubility Data

As of this writing, specific quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in common organic solvents is not extensively reported in publicly available literature. This is common for novel or specialized research chemicals. The solubility is typically determined and utilized on a case-by-case basis during synthesis and purification. For instance, a related compound, 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde, has been successfully crystallized from a petroleum ether-ethyl acetate mixture, suggesting moderate solubility in such solvent systems.[2]

The table below is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Class | Polarity Index | Quantitative Solubility (at 25°C) | Notes / Observations |

| Hexane | Aliphatic Hydrocarbon | 0.1 | Data not available | Expected to be low |

| Toluene | Aromatic Hydrocarbon | 2.4 | Data not available | |

| Diethyl Ether | Ether | 2.8 | Data not available | |

| Chloroform | Halogenated Alkane | 4.1 | Data not available | |

| Ethyl Acetate | Ester | 4.4 | Data not available | Likely a suitable crystallization solvent |

| Acetone | Ketone | 5.1 | Data not available | |

| Ethanol | Alcohol | 5.2 | Data not available | |

| Methanol | Alcohol | 6.6 | Data not available | |

| Dimethylformamide (DMF) | Amide | 6.4 | Data not available | Likely high solubility |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Data not available | Likely high solubility |

| Water | Protic Solvent | 10.2 | Data not available | Expected to be very low/insoluble |

Experimental Protocols for Solubility Determination

Two primary types of solubility assessments are typically performed: qualitative classification and quantitative measurement.

This method follows a systematic flowchart to classify a compound's solubility based on its acidic, basic, or neutral properties. It provides critical preliminary information for purification and extraction.[3][4][5]

Materials:

-

Test compound (this compound)

-

Small test tubes (10 x 75 mm)

-

Glass stirring rod

-

Solvents: Deionized Water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), concentrated H₂SO₄, Diethyl Ether.

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously for 60 seconds.[3][6] If the compound dissolves completely, it is water-soluble.

-

Ether Solubility: If the compound is water-soluble, test its solubility in diethyl ether using the same procedure to understand its polarity.[3]

-

Acid/Base Solubility (for water-insoluble compounds):

-

5% NaOH Test: Add 25 mg of the compound to 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates the presence of a strong or weak acidic functional group.[3][5]

-

5% NaHCO₃ Test: If soluble in NaOH, test a fresh sample in 5% NaHCO₃. Solubility indicates a strong acidic group (e.g., carboxylic acid).[3][5]

-

5% HCl Test: If insoluble in NaOH, test a fresh sample in 5% HCl. Shake vigorously. Solubility indicates the presence of a basic functional group (e.g., an amine).[3][5]

-

-

Concentrated Sulfuric Acid Test: For compounds insoluble in all the above aqueous solutions, test solubility in cold, concentrated H₂SO₄. Solubility (often accompanied by a color change) suggests the presence of neutral compounds containing heteroatoms (like oxygen or nitrogen) or unsaturation (alkenes, alkynes, aromatics).[5]

This is a widely recognized method for determining the equilibrium solubility of a compound in a specific solvent.[7]

Materials:

-

Test compound

-

Chosen organic solvent

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent to create a calibration curve.

-

Saturation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. For fine suspensions, centrifuge the sample at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully extract a known volume of the clear supernatant. Dilute the sample as necessary to fall within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. This value represents the quantitative solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflows

The following diagrams illustrate the logical and experimental processes for solubility assessment.

Figure 1. Logical workflow for qualitative solubility classification of an organic compound.

Figure 2. Experimental workflow for the quantitative shake-flask solubility determination method.

References

- 1. This compound | C11H8N2O3 | CID 564844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

The Genesis and Evolution of N-aryl-pyrrole-2-carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-aryl-pyrrole-2-carbaldehyde scaffold is a privileged heterocyclic motif that has garnered significant attention in synthetic and medicinal chemistry. Its unique electronic properties and versatile reactivity have made it a cornerstone for the development of a diverse array of functional molecules, from pharmaceuticals to materials. This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of N-aryl-pyrrole-2-carbaldehydes. It details key synthetic methodologies, presents quantitative data in a comparative format, provides explicit experimental protocols, and explores the burgeoning applications of this scaffold in drug discovery, particularly in the realms of oncology and inflammatory diseases.

History and Discovery

The journey to the synthesis of N-aryl-pyrrole-2-carbaldehydes is not marked by a single, serendipitous discovery but rather by the confluence of two powerful and enduring name reactions in organic chemistry: the Paal-Knorr pyrrole synthesis and the Vilsmeier-Haack formylation.

The Paal-Knorr synthesis , first reported independently by Carl Paal and Ludwig Knorr in 1884, provided a robust method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1][2] This reaction was foundational in its ability to generate a wide variety of substituted pyrroles, including those bearing an N-aryl substituent through the use of anilines as the amine source.[3]

The second critical development was the Vilsmeier-Haack reaction , established by Anton Vilsmeier and Albrecht Haack in 1927. This reaction introduced a method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] Given the electron-rich nature of the pyrrole ring, the Vilsmeier-Haack reaction proved to be an exceptionally efficient method for introducing a carbaldehyde group at the C2 position.

While the precise first synthesis of a simple N-aryl-pyrrole-2-carbaldehyde is not prominently documented as a landmark discovery in itself, the logical and widely adopted synthetic route involves a two-step sequence: first, the Paal-Knorr synthesis of an N-arylpyrrole, followed by its Vilsmeier-Haack formylation. This sequential approach has been the workhorse for accessing this class of compounds for decades and continues to be a primary synthetic strategy.

Synthetic Methodologies

The synthesis of N-aryl-pyrrole-2-carbaldehydes can be broadly categorized into two main approaches: the sequential synthesis involving the formation of the N-arylpyrrole ring followed by formylation, and more contemporary one-pot or multicomponent reactions.

Sequential Synthesis: Paal-Knorr Reaction followed by Vilsmeier-Haack Formylation

This classical and highly reliable two-step process remains the most common method for preparing N-aryl-pyrrole-2-carbaldehydes.

Step 1: Paal-Knorr Synthesis of N-Arylpyrroles

The reaction involves the condensation of a 1,4-dicarbonyl compound with an aniline derivative, typically under acidic conditions, to yield the corresponding N-arylpyrrole.

The reaction conditions for the Paal-Knorr synthesis of N-arylpyrroles have been extensively optimized, with various catalysts and solvent systems employed to improve yields and reaction times.

| 1,4-Dicarbonyl Compound | Aniline Derivative | Catalyst/Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | HCl/MeOH | 15 min | Reflux | ~52 | This is a general representation of a known reaction. |

| Acetonylacetone | Aniline | CATAPAL 200 (Alumina) | 45 min | 60 | 96 | [5] |

| Acetonylacetone | 4-Chloroaniline | CATAPAL 200 (Alumina) | 45 min | 60 | 91 | [5] |

| Acetonylacetone | 4-Nitroaniline | CATAPAL 200 (Alumina) | 45 min | 60 | 73 | [5] |

| 1,4-Dione 1a | 2-(tert-butyl)aniline | (R)-C1 (chiral phosphoric acid) | - | RT | 94 | [6] |

| Substituted 1,4-diones | Various anilines | Fe(OTf)₃/(S)-C3 | 4 days | 0 | 83-95 | [6] |

Step 2: Vilsmeier-Haack Formylation of N-Arylpyrroles

The N-arylpyrrole synthesized in the first step is then subjected to formylation using the Vilsmeier reagent. The reaction is highly regioselective for the C2 position of the pyrrole ring.

The Vilsmeier-Haack reaction is generally high-yielding and tolerates a wide range of functional groups on the N-aryl substituent.

| N-Arylpyrrole | Reagents | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| 1-Phenylpyrrole | POCl₃, DMF | Ethylene dichloride | 15 min (reflux) | Reflux | High (qualitative) | This is a general representation of a known reaction. |

| N-Arylacetamides | POCl₃, DMF | Neat | - | 80-90 | Moderate to Good | |

| Electron-rich arenes | (Chloromethylene)dimethyliminium Chloride, DMF | DMF | 6.5 h | 0 to RT | 77 | [7] |

One-Pot and Multicomponent Syntheses

In recent years, more streamlined approaches have been developed to synthesize N-aryl-pyrrole-2-carbaldehydes in a single pot, avoiding the isolation of the intermediate N-arylpyrrole.

One such method involves the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters in the presence of a copper catalyst and an iodine source.[8] This approach directly furnishes polysubstituted N-aryl-pyrrole-2-carbaldehydes.

| Aryl Methyl Ketone | Arylamine | Acetoacetate Ester | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetophenone | Aniline | Ethyl acetoacetate | CuCl₂, I₂, O₂ | DMSO | 100 | up to 74 | [8] |

| 4-Methoxyacetophenone | 4-Methoxyaniline | Methyl acetoacetate | CuCl₂, I₂, O₂ | DMSO | 100 | 71 | [8] |

| 4-Chloroacetophenone | 4-Chloroaniline | Ethyl acetoacetate | CuCl₂, I₂, O₂ | DMSO | 100 | 65 | [8] |

Experimental Protocols

Synthesis of 1-Phenyl-2,5-dimethylpyrrole via Paal-Knorr Reaction

Materials:

-

2,5-Hexanedione

-

Aniline

-

Methanol

-

Concentrated Hydrochloric Acid

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (1 equivalent) and aniline (1 equivalent) in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop).

-

Heat the reaction mixture to reflux and maintain for 15-30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

-

Add a dilute aqueous HCl solution to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to afford pure 1-phenyl-2,5-dimethylpyrrole.

Synthesis of 1-Phenyl-2,5-dimethylpyrrole-3-carbaldehyde via Vilsmeier-Haack Reaction

Materials:

-

1-Phenyl-2,5-dimethylpyrrole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet, place anhydrous DMF (1.1 equivalents) and cool the flask in an ice bath.

-

Add POCl₃ (1.1 equivalents) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Cool the mixture back to 0 °C and add a solution of 1-phenyl-2,5-dimethylpyrrole (1 equivalent) in anhydrous dichloromethane dropwise.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 1-phenyl-2,5-dimethylpyrrole-3-carbaldehyde.

Visualization of Synthetic and Biological Pathways

Synthetic Workflow Diagram

Biological Signaling Pathway: JAK-STAT Inhibition

N-aryl-pyrrole derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases. The Janus kinase (JAK) family of tyrosine kinases and their downstream Signal Transducers and Activators of Transcription (STAT) proteins are key components of a signaling cascade that plays a pivotal role in cell proliferation, differentiation, and survival. Aberrant activation of the JAK-STAT pathway is implicated in various myeloproliferative disorders and inflammatory conditions. Certain N-aryl-pyrrole-2-carboxamide derivatives have shown promise as JAK2 inhibitors.[9]

Applications in Drug Development

The rigid, planar structure of the N-aryl-pyrrole-2-carbaldehyde core, combined with the diverse chemical handles it presents, makes it an attractive scaffold for the design of small molecule therapeutics.

Anticancer Agents

A significant area of investigation for N-aryl-pyrrole derivatives is in oncology. Many of these compounds function as kinase inhibitors, targeting the ATP-binding site of various kinases involved in cancer cell proliferation and survival.[10]

-

JAK2 Inhibitors: As depicted in the signaling pathway diagram above, N-aryl-pyrrole-2-carboxamides have been identified as potent inhibitors of JAK2, a key kinase in the JAK-STAT pathway.[9] These inhibitors have potential applications in the treatment of myeloproliferative neoplasms.

-

Tubulin Polymerization Inhibitors: Some N-aryl-pyrrole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[11] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

-

Other Kinase Targets: The pyrrole-indolin-2-one scaffold, which can be derived from N-aryl-pyrrole-2-carbaldehydes, is a well-established pharmacophore for inhibiting various receptor tyrosine kinases, including VEGFRs and PDGFRs, which are key mediators of angiogenesis.[10]

Anti-inflammatory Agents

The role of kinases in inflammatory signaling pathways has also made N-aryl-pyrrole-2-carbaldehyde derivatives attractive candidates for the development of anti-inflammatory drugs.

-

p38 MAP Kinase Inhibitors: N-aryl-pyrrole-2-carboxamides have been discovered as inhibitors of p38α mitogen-activated protein (MAP) kinase.[12] This kinase is a central regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAP kinase is a promising strategy for the treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

-

Cyclooxygenase (COX) Inhibition: Some pyrrole derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[13]

Conclusion

The N-aryl-pyrrole-2-carbaldehyde core has a rich history rooted in fundamental organic reactions and has evolved into a versatile and highly valuable scaffold in modern drug discovery. The classical yet robust sequential Paal-Knorr and Vilsmeier-Haack synthesis continues to be a mainstay for accessing these compounds, while newer one-pot methodologies offer increased efficiency. The demonstrated biological activities of N-aryl-pyrrole-2-carbaldehyde derivatives, particularly as kinase inhibitors, underscore their significant potential for the development of novel therapeutics for cancer and inflammatory diseases. The continued exploration of the chemical space around this scaffold, coupled with a deeper understanding of its interactions with biological targets, promises to yield new and improved drug candidates in the future.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 9. Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Theoretical Studies on the Electronic Properties of Nitrophenyl-Pyrrole Derivatives: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation of the electronic properties of nitrophenyl-pyrrole derivatives. These compounds are of significant interest in the fields of materials science and drug development due to their potential applications in nonlinear optics and as bioactive agents. This document details the computational methodologies employed to elucidate their electronic characteristics, presents a comparative analysis of key electronic parameters, and outlines the typical workflow for such theoretical studies. The content is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study and application of these heterocyclic compounds.

Introduction

Nitrophenyl-pyrrole derivatives are a class of organic molecules characterized by a pyrrole ring linked to a nitrophenyl group. The pyrrole ring, a five-membered aromatic heterocycle, acts as an electron-rich system, while the nitrophenyl group is a strong electron-withdrawing moiety. This donor-acceptor (D-A) architecture gives rise to interesting electronic and optical properties, including significant intramolecular charge transfer (ICT), which is a key determinant of a molecule's nonlinear optical (NLO) response.[1]

Theoretical studies, primarily employing quantum chemical calculations, are indispensable for understanding the structure-property relationships in these molecules.[2] By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moments, and hyperpolarizability, researchers can predict the electronic behavior and potential applications of these derivatives without the need for extensive experimental synthesis and characterization in the initial stages of investigation.[2] This guide summarizes the key findings from theoretical studies on compounds structurally related to nitrophenyl-pyrrole derivatives and provides a standardized protocol for such computational analyses.

Computational Methodologies

The theoretical investigation of the electronic properties of nitrophenyl-pyrrole derivatives predominantly relies on Density Functional Theory (DFT).[2][3][4] This computational method offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The first step in any theoretical study is the geometry optimization of the molecule. This process finds the lowest energy conformation of the molecule in a simulated environment (typically in the gas phase or in a solvent).

-

Method: DFT is the most commonly used method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its reliability in predicting the geometries of organic molecules.[2][3][4]

-

Basis Set: The 6-31G(d,p) or a more extensive basis set like 6-311++G(d,p) is typically used to provide an accurate description of the electronic distribution.[2][3]

-

Software: The Gaussian suite of programs is a standard tool for these calculations.

Calculation of Electronic Properties

Once the geometry is optimized, a variety of electronic properties can be calculated.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally corresponds to higher reactivity and is often associated with enhanced NLO properties.[2]

-

Dipole Moment (μ): This parameter quantifies the overall polarity of the molecule and is important for understanding intermolecular interactions and solubility.

-

Polarizability (α) and Hyperpolarizability (β): These are measures of the molecule's response to an external electric field. The first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity.[1]

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions.[3]

Data Presentation: Electronic Properties of Nitrophenyl-Substituted Heterocycles

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | First Hyperpolarizability (β) (esu) | Reference |

| 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline | B3LYP/6-311G** | - | - | - | - | - | [4] |

| 3,5-Diarylpyrazoline-1-carbothioamide (with para-NO₂) | B3LYP/6-31++G(d,p) | - | - | 2.098 | - | - | [2] |

| 3,5-Diarylpyrazoline-1-carbothioamide (with para-OCH₃) | B3LYP/6-31++G(d,p) | - | - | 3.530 | - | - | [2] |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 | - | - | [3] |

| 3-(4-hydroxyphenyl)-1-(4-nitrophenyl) prop-2-en-1-one | DMol³/GGA | -6.612 | -3.291 | 3.321 | 3.23 | - |

Note: A dash (-) indicates that the specific value was not reported in the cited abstract.

Workflow and Signaling Pathways

The theoretical investigation of the electronic properties of novel molecules follows a systematic workflow. This process ensures that the calculated properties are reliable and physically meaningful. The logical flow from molecular design to data analysis is depicted in the following diagram.

Conclusion

Theoretical studies are a powerful tool for elucidating the electronic properties of nitrophenyl-pyrrole derivatives and related heterocyclic compounds. By employing methods such as DFT with the B3LYP functional, researchers can gain valuable insights into the structure-property relationships that govern the behavior of these molecules. The presence of the electron-withdrawing nitrophenyl group generally leads to a smaller HOMO-LUMO energy gap, which is indicative of increased reactivity and potential for applications in nonlinear optics. The computational workflows and methodologies outlined in this guide provide a robust framework for the continued investigation and rational design of novel nitrophenyl-pyrrole derivatives for a wide range of applications in materials science and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. DFT-Guided Design of a Low-Band-Gap Pyrazoline Scaffold: The Critical Role of a Para-Nitro Substituent | Multidisciplinary Surgical Research Annals [msrajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Crystal Structure, Spectra and Quantum Chemical Study on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline [mdpi.com]

Methodological & Application

Application Notes and Protocols: 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde as a Corrosion Inhibitor for Mild Steel

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mild steel, a widely utilized alloy in numerous industrial applications, is susceptible to corrosion, particularly in acidic environments.[1] The use of corrosion inhibitors is a primary strategy to mitigate this degradation.[1] Organic compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons are often effective corrosion inhibitors.[1] This document provides detailed application notes and experimental protocols for the use of a synthesized pyrrole derivative, 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde, as a corrosion inhibitor for mild steel in an acidic solution. The information is based on a study by Satarkar and Dubey (2025).[1]

Chemical Compound Information

-

Compound Name: this compound

-

Yield: 63.94%[1]

-

Melting Point: 164°C - 166°C[1]

-

FTIR (KBr cm⁻¹): 3075.77 (C-H), 2823.66 (=C-H), 1695.97 (C=O), 1622.98 (C=C), 1562.68 (NO₂), 1275.4 (C-N)[1]

Data Presentation

The corrosion inhibition performance of this compound was evaluated using weight loss measurements and electrochemical techniques. The key quantitative data are summarized in the tables below.

Table 1: Inhibition Efficiency from Weight Loss Measurements

| Inhibitor Concentration (ppm) | Corrosion Rate (mmpy) | Inhibition Efficiency (%) |

| 0 (Blank) | 2.89 | - |

| 100 | 1.35 | 53.28 |

| 200 | 1.01 | 65.05 |

| 300 | 0.78 | 73.01 |

| 400 | 0.55 | 80.96 |

| 500 | 0.41 | 85.81 |

| 600 | 0.33 | 88.67 |

Data extracted from a study conducted in an acidic solution.[1]

Table 2: Effect of Temperature on Inhibition Efficiency (at 600 ppm)

| Temperature (°C) | Corrosion Rate (mmpy) | Inhibition Efficiency (%) |

| 30 | 0.33 | 88.67 |

| 40 | 0.68 | 82.35 |

| 50 | 1.21 | 75.63 |

| 60 | 2.05 | 68.42 |

The inhibitory efficiency was observed to decrease with an increase in the solution's temperature.[1]

Table 3: Electrochemical Polarization Parameters

| Inhibitor Concentration (ppm) | Ecorr (mV vs SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| 0 (Blank) | -489 | 589 | 89 | 121 | - |

| 100 | -482 | 283 | 85 | 118 | 51.95 |

| 200 | -476 | 211 | 82 | 115 | 64.17 |

| 300 | -471 | 162 | 79 | 112 | 72.49 |

| 400 | -465 | 115 | 75 | 108 | 80.47 |

| 500 | -458 | 83 | 71 | 105 | 85.90 |

| 600 | -452 | 67 | 68 | 101 | 88.62 |

Electrochemical analysis indicated that the pyrrole derivative functions as a mixed-type inhibitor.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Material Preparation

-

Mild Steel Coupons: Rectangular coupons with dimensions 1 cm x 3.5 cm x 0.020 cm were used.[1] The composition of the mild steel was C (0.16%), Mn (0.40%), Si (0.10%), S (0.02%), P (0.013%), and the remainder iron.[1]

-

Surface Preparation: The coupons were polished using emery papers of various grades, washed with distilled water, degreased with acetone, and finally dried before use.[1]

Weight Loss Measurements

This protocol is designed to determine the corrosion rate and inhibition efficiency by measuring the weight loss of mild steel coupons over a specific immersion period.

Caption: Workflow for Weight Loss Measurements.

Procedure:

-

Prepare the mild steel coupons as described in Protocol 1.

-

Weigh the prepared coupons accurately.

-

Immerse the coupons in the acidic test solution with and without various concentrations of this compound.

-

After a predetermined immersion time, retrieve the coupons from the solutions.

-

Wash the coupons with distilled water, dry them thoroughly, and reweigh.

-

Calculate the weight loss, corrosion rate, and inhibition efficiency using the appropriate formulas.

Electrochemical Measurements

This protocol outlines the procedure for potentiodynamic polarization studies to understand the kinetic parameters of corrosion and the inhibitor's mechanism.

Caption: Workflow for Electrochemical Measurements.

Procedure:

-

Electrode Preparation:

-

Polish the mild steel coupons and coat them with enamel lacquer, leaving a 1 cm² working area exposed.[1]

-

-

Cell Assembly:

-

Measurement:

-

Data Analysis:

-

Plot the resulting polarization curves (Tafel plots).

-

Extrapolate the anodic and cathodic Tafel lines to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

-

Calculate the inhibition efficiency.

-

Surface Analysis

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDAX) analysis can be employed to confirm the formation of a protective film on the mild steel surface.

Procedure:

-

Immerse mild steel coupons in the acidic solution with and without the optimal concentration of the inhibitor for a specified period.

-

Remove the coupons, rinse gently with distilled water, and dry.

-

Analyze the surface morphology of the coupons using SEM.

-

Use EDAX to determine the elemental composition of the surface, confirming the presence of elements from the inhibitor molecule in the protective layer.

Mechanism of Inhibition

The inhibition of mild steel corrosion by this compound is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier.[1] The adsorption process was found to fit the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the mild steel surface.[1] The negative values of the standard free energy of adsorption (ΔG°ads) indicated a spontaneous adsorption process.[1] The inhibitor acts as a mixed-type inhibitor, meaning it retards both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[1]

Caption: Proposed Corrosion Inhibition Mechanism.

References

Application Notes and Protocols for 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde in Corrosion Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the efficacy of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde as a corrosion inhibitor for mild steel in acidic environments. The methodologies outlined below are based on established electrochemical and surface analysis techniques.

Introduction